molecular formula C6H6N2O B142947 Picolinamide CAS No. 1452-77-3

Picolinamide

Cat. No.: B142947
CAS No.: 1452-77-3
M. Wt: 122.12 g/mol
InChI Key: IBBMAWULFFBRKK-UHFFFAOYSA-N
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Description

Picolinamide, also known as pyridine-2-carboxamide, is an organic compound with the molecular formula C₆H₆N₂O. It is a derivative of picolinic acid, where the carboxyl group is replaced by an amide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by this compound disrupts lipid transfer processes, which is essential for fungal cell viability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. This compound binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, this compound’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to this compound can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, this compound can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of this compound with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of this compound within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows this compound to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinamide can be synthesized through several methods. One common approach involves the reaction of picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of picolinic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Picolinamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to picolinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Picolinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Picolinamide can be compared with other similar compounds such as benzamide and nicotinamide:

    Benzamide: Like this compound, benzamide is an amide derivative of benzoic acid. It also exhibits antifungal properties but targets different molecular pathways.

    Nicotinamide: This compound is an amide derivative of nicotinic acid (vitamin B3). It is widely used in skincare and as a dietary supplement due to its role in cellular metabolism.

Uniqueness: this compound’s unique ability to selectively inhibit fungal lipid-transfer proteins and its potential as a VEGFR-2 inhibitor distinguish it from other amide derivatives. Its diverse applications in various fields further highlight its significance .

References

Properties

IUPAC Name

pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMAWULFFBRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061703
Record name 2-Pyridinecarboxamide
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-77-3
Record name 2-Pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452-77-3
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Record name Picolinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473
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Record name 2-Pyridinecarboxamide
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Record name 2-Pyridinecarboxamide
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Record name Pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
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Record name PICOLINAMIDE
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Synthesis routes and methods I

Procedure details

Diethylaniline (0.27 μL, 1.7 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (0.8 mg, 1.5 μmol, 1 equiv) in THF (0.15 mL) at 0° C. under an argon atmosphere and the solution was stirred for 10 min. Picolinic acid (0.24 mg, 2.0 μmol, 1.3 equiv), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.38 mg, 2.0 μmol, 1.3 equiv) and 1-hydroxybenzotriazole (0.25 mg, 1.8 μmol, 1.2 equiv) were then added separately, each in one portion, to the above solution at 0° C. The reaction mixture was warmed to 23° C. over 17 h 45 min, then was quenched with saturated aqueous ammonium chloride solution (3 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a yellow oil, which was purified by flash column chromatography (70% ethyl acetate-hexanes) to give the pyridine-2-carboxylic acid amide derivative (1.0 mg, 100%) as a white solid.
Quantity
0.27 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.24 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene 33 (620 mg, 2.2 mmol) and the acetylpyridineamide 36a (500 mg, 2 mmol) were converted by a similar method as described above to obtain the intermediate 34 in over 80% yield. To a solution of the pyridine amide 34 (432 mg, 1 mmol) in 5 mL of THF at −78° C. was added 1.5 M DIBAL toluene solution (0.7 mL, 1.05 mmol) and the resulting yellow clear solution was warmed up to −20° C. slowly in 60 min. and then was quenched with water. Removal of solvent and chromatography of the crude mixture afforded the pyridinealdehyde 35 in 83% yield as a white solid. 1H-NMR (CDCl3) δ 1.25 (s, 2(CH3)), 1.29 (s, 2(CH3)), 1.70 (s, 2(CH2)), 1.96 (s, CH3), 5.47 (s, ═CH), 5.92 (s, ═CH), 7.10 (s, Ar—CH), 7.11 (s, Ar—CH), 7.70 (d, J=8.0 Hz, Pyr-CH), 7.88 (d, J=8.0 Hz, Pyr-CH), 8.72 (s, Pyr-CH), 10.06 (s, CHO).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
acetylpyridineamide
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

Dissolving 5.0 g (17 mmol) of (4-bromo-phenyl)-(2-nitrophenyl)-amine into 50 milliliter of tetrahydrofuran, an aqueous solution prepared by dissolving 15 g (86 mmol) of sodium dithionite into 60 milliliter of water was added. Subsequently, adding 10 milliliter of methanol, the resultant solution was stirred at room temperature for 3 hours. After recognizing that the color (orange) of the resultant solution almost disappeared, water was added, followed by extracting with ethyl acetate. After sufficiently drying an organic layer with sodium sulfate, the solvent was removed by distillation, and as a result, phenylenediamine was obtained. Dissolving the resultant phenylenediamine into 150 milliliter of ethyl acetate, an organic layer was extracted. Further, 5.4 g (68 mmol) of pyridine, 3.6 g (23 mmol) of 2-picolinic acid chloride hydrochloride and catalyst amount of 4-dimethylaminopyridine (DMAP) were added to the organic layer, and the resultant solution was stirred at room temperature for 3 hours, followed by left standing for a night. After completion of the reaction, adding water, separation with filtration was carried out for precipitated solids and then, they were sufficiently washed with water and methanol, thereby obtaining 3.8 g of 2-picolinic acid amide as white solid (yield: 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

261/2 Grams (0.205 moles) of 2-cyanopyridine, 35 grams of Dowex 1-X8 anion exchange resin (OH- form) and 175 ml. water are placed in a reaction flask fitted with a reflux condenser and magnetic stirrer. After stirring briefly to dissolve the nitrile, the mixture is heated to reflux. After 3 hours and 15 minutes, the resin is filtered off and washed with 100 ml. of boiling water. The combined filtrates are evaporated under reduced pressure, and the resulting solid dried under vacuum at 80°C. An amount of 25.6 grams of picolinamide is obtained, corresponding to an 82% yield based on 2-cyanopyridine. A small amount recrystallized from benzenehexane melts at 107.0°-108.5°C.
Quantity
0.205 mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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